molecular formula C18H40O3Si4 B12690403 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane CAS No. 60111-51-5

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane

Cat. No.: B12690403
CAS No.: 60111-51-5
M. Wt: 416.8 g/mol
InChI Key: QBFMFGFJRBYQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane is an organosilicon compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of multiple silicon-oxygen bonds and vinyl groups, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane typically involves the reaction of hexyltrisiloxane with dimethylvinylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of contamination and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form silanes with different functional groups.

    Substitution: The silicon-oxygen bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl groups can yield epoxides, while nucleophilic substitution can produce a variety of siloxane derivatives .

Scientific Research Applications

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and polymers.

    Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.

    Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in a wide range of reactions. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
  • Tris[(dimethylvinylsilyl)oxy]methylsilane

Uniqueness

Compared to similar compounds, 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane stands out due to its hexyl group, which imparts unique hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring a balance of hydrophobicity and reactivity .

Properties

CAS No.

60111-51-5

Molecular Formula

C18H40O3Si4

Molecular Weight

416.8 g/mol

IUPAC Name

tris[[ethenyl(dimethyl)silyl]oxy]-hexylsilane

InChI

InChI=1S/C18H40O3Si4/c1-11-15-16-17-18-25(19-22(5,6)12-2,20-23(7,8)13-3)21-24(9,10)14-4/h12-14H,2-4,11,15-18H2,1,5-10H3

InChI Key

QBFMFGFJRBYQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.